4-((Methylamino)methyl)benzene-1,2-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)benzene-1,2-diol typically involves the methylation of catechol derivatives. One common method is the reaction of catechol with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-((Methylamino)methyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted catechols depending on the reagents used.
Scientific Research Applications
4-((Methylamino)methyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Methylamino)methyl)benzene-1,2-diol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes such as catechol-O-methyltransferase, leading to the formation of methylated derivatives. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylcatechol: Similar structure but lacks the methylamino group.
3,4-Dihydroxytoluene: Another catechol derivative with different substitution patterns.
N-Methyldopamine: Contains a similar methylamino group but differs in the position of hydroxyl groups.
Uniqueness
4-((Methylamino)methyl)benzene-1,2-diol is unique due to the presence of both methylamino and catechol moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(methylaminomethyl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)8(11)4-6/h2-4,9-11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISMTZVJLSIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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